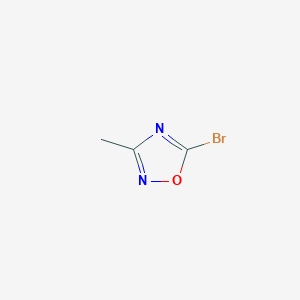
(3-Bromophenyl)diphenylphosphine oxide
Descripción general
Descripción
Aplicaciones Científicas De Investigación
(3-Bromophenyl)diphenylphosphine oxide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of phosphorescent organic light-emitting diodes (OLEDs).
Biology: Investigated for its potential use in biochemical assays and as a reagent in molecular biology.
Medicine: Explored for its potential therapeutic applications, although specific uses are still under research.
Industry: Utilized in the production of advanced materials and as a catalyst in various industrial processes.
Safety and Hazards
“(3-Bromophenyl)diphenylphosphine Oxide” can cause skin irritation and serious eye irritation . Safety measures include washing skin thoroughly after handling, wearing protective gloves, eye protection, face protection, and washing with plenty of water if it comes in contact with skin . If eye irritation persists, medical advice should be sought .
Mecanismo De Acción
Target of Action
(3-Bromophenyl)diphenylphosphine oxide is a type of tertiary phosphine . Tertiary phosphines are known to be used as ligands in transition metal catalysis and organocatalysis . Therefore, the primary targets of this compound could be transition metals in various catalytic processes.
Mode of Action
Phosphine oxides, in general, are known to participate in various chemical reactions . They can undergo substitution or addition reactions with alkyl halides or aryl halides in the presence of a palladium catalyst to provide phosphine oxides in good to excellent yields .
Biochemical Pathways
It is known that phosphine oxides are used as intermediates in the synthesis of various compounds . Therefore, it can be inferred that this compound may affect the biochemical pathways related to these syntheses.
Result of Action
This compound is known to be a useful intermediate in the making of phosphorescent organic light-emitting diodes . Therefore, the molecular and cellular effects of this compound’s action could be related to the properties of these diodes.
Action Environment
It is known that the properties of phosphine oxides can be fine-tuned by adjusting the electronic and steric properties of substituents on the central phosphorus atom . Therefore, it can be inferred that environmental factors that affect these properties could potentially influence the action of this compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
(3-Bromophenyl)diphenylphosphine oxide can be synthesized through the oxidation of (3-bromophenyl)diphenylphosphine. One common method involves the use of hydrogen peroxide as the oxidizing agent in a dichloromethane solution. The reaction is typically carried out at room temperature for about 12 hours[3][3].
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity of the product[3][3].
Análisis De Reacciones Químicas
Types of Reactions
(3-Bromophenyl)diphenylphosphine oxide undergoes various types of chemical reactions, including:
Oxidation: The compound can be further oxidized to form phosphine oxides.
Reduction: It can be reduced back to (3-bromophenyl)diphenylphosphine under specific conditions.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in dichloromethane.
Reduction: Reducing agents such as lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of higher oxidation state phosphine oxides.
Reduction: Regeneration of (3-bromophenyl)diphenylphosphine.
Substitution: Formation of substituted phosphine oxides with various functional groups.
Comparación Con Compuestos Similares
Similar Compounds
- (4-Bromophenyl)diphenylphosphine oxide
- (2-Bromophenyl)diphenylphosphine oxide
- Triphenylphosphine oxide
Uniqueness
(3-Bromophenyl)diphenylphosphine oxide is unique due to the position of the bromine atom on the phenyl ring, which influences its reactivity and the types of reactions it can undergo. This positional isomerism allows for different applications and reactivity compared to its 2- and 4-bromo analogs .
Propiedades
IUPAC Name |
1-bromo-3-diphenylphosphorylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14BrOP/c19-15-8-7-13-18(14-15)21(20,16-9-3-1-4-10-16)17-11-5-2-6-12-17/h1-14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZZLAPUQZCXKKT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)C3=CC(=CC=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14BrOP | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10212-04-1 | |
| Record name | (3-Bromophenyl)diphenylphosphine Oxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-Chloropyrazolo[1,5-a]pyridine-2-carboxylic acid](/img/structure/B1380390.png)

![4-Bromo-2-chloro-1-cyclopropyl-1H-benzo[d]imidazole](/img/structure/B1380394.png)


![6-Bromo-3-chloroimidazo[1,2-a]pyrazine](/img/structure/B1380397.png)




![6-Bromo-1-methylimidazo[1,5-a]pyridine](/img/structure/B1380405.png)


